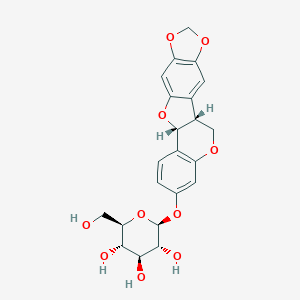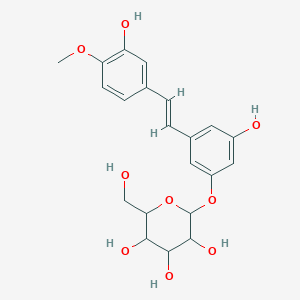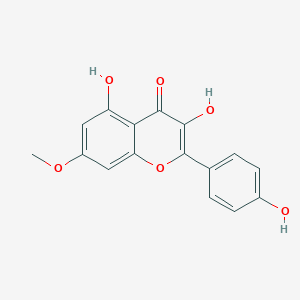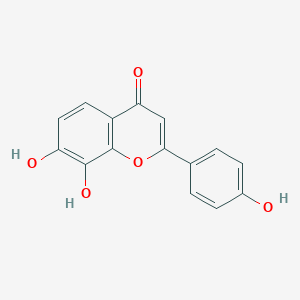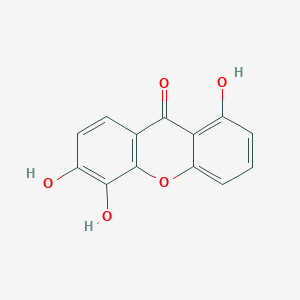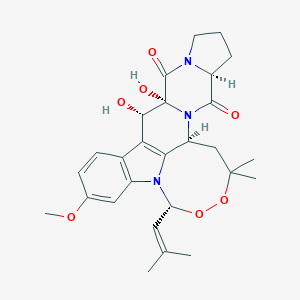
Verruculogen
Übersicht
Beschreibung
Verruculogen is a mycotoxin produced by certain strains of Aspergillus . It belongs to a class of naturally occurring 2,5-diketopiperazines . It is an annulated analogue of cyclo (L-Trp-L-Pro) which belongs to the most abundant and structurally diverse class of tryptophan-proline 2,5-diketopiperazine natural products .
Synthesis Analysis
Verruculogen and its isoprenyl derivative fumitremorgin A belong to the only family of alkaloids with an eight-membered endoperoxide ring . Both have been synthesized involving ligand-controlled C–H borylation . A concise route to verruculogen and fumitremorgin A relied not only on a hydroperoxide/indole hemiaminal cyclization, but also on the ability to access the seemingly simple starting material, 6-methoxytryptophan .Molecular Structure Analysis
Verruculogen is an organic heterohexacyclic compound . It is a mycotoxic indole alkaloid isolated from Penicillium and Aspergillus species . The molecular formula of Verruculogen is C27H33N3O7 .Chemical Reactions Analysis
The synthesis of Verruculogen involves a hydroperoxide/indole hemiaminal cyclization . An iridium-catalyzed C–H borylation/Chan–Lam procedure guided by an N-TIPS group enabled the conversion of a tryptophan derivative into a 6-methoxytryptophan derivative .Physical And Chemical Properties Analysis
The molecular weight of Verruculogen is 511.575 g·mol−1 . It is an organic compound with a complex structure .Wissenschaftliche Forschungsanwendungen
Verruculogen: A Comprehensive Analysis of Scientific Research Applications
Neurological Research: Verruculogen has been studied for its effects on the central nervous system (CNS), particularly in relation to gamma-aminobutyric acid (GABA) levels. Administration of verruculogen in mice has shown a decrease in GABA levels, which substantiates the hypothesis that verruculogen-induced tremor is mediated by a loss of inhibitory GABA function .
Mycotoxin Studies: As a mycotoxin, verruculogen is produced by certain fungi such as Aspergillus fumigatus. It’s important in research related to airborne and clinical isolates of these fungi, helping to understand its production and role in fungal biology .
Electrophysiological Properties: Verruculogen modifies the electrophysiological properties of human nasal epithelial cells (HNEC), which can be significant in understanding the impact of fungal secondary metabolites on human health .
Ion Channel Research: In the field of ion channel research, verruculogen is used to study its inhibitory effects on KCa1.1 channels in Xenopus oocytes, providing insights into the mechanisms of channel regulation and potential therapeutic targets .
Pharmacological Properties: The physicochemical and pharmacological properties of verruculogen are of interest due to its classification as an indole alkaloid. Its biological source, molecular structure, and physical properties are key areas of study .
Fungal Secondary Metabolite Analysis: Verruculogen’s role as a secondary metabolite in fungi like Aspergillus fumigatus is crucial for understanding fungal pathogenicity and developing strategies to mitigate its effects on human health .
Wirkmechanismus
Target of Action
Verruculogen primarily targets the GABA (Gamma-Aminobutyric Acid) system in the central nervous system (CNS) . GABA is a major inhibitory neurotransmitter in the CNS, and its primary role is to reduce neuronal excitability .
Mode of Action
Verruculogen interacts with its target by decreasing the levels of GABA in the CNS . This decrease in GABA levels is believed to be the primary mechanism through which verruculogen induces its effects .
Biochemical Pathways
The decrease in GABA levels caused by verruculogen affects the GABAergic pathways in the CNS . This disruption can lead to a variety of downstream effects, including increased neuronal excitability and induction of tremors .
Pharmacokinetics
It is known that verruculogen is a mycotoxin produced by certain strains of aspergillus, and it may be found in contaminated cereal crops such as oats, barley, millet, corn, and rice . Therefore, it can be inferred that verruculogen can be absorbed through ingestion of contaminated food.
Result of Action
The primary result of verruculogen’s action is the induction of tremors in animals . This is believed to be due to the loss of inhibitory GABA function in the CNS, leading to increased neuronal excitability .
Action Environment
The action of verruculogen can be influenced by various environmental factors. For instance, the presence of verruculogen in the environment is dependent on the presence of certain strains of Aspergillus that produce this mycotoxin . Additionally, the consumption of contaminated food can influence the bioavailability and thus the efficacy of verruculogen .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(9R,14S,17S,23R,24S)-23,24-dihydroxy-5-methoxy-12,12-dimethyl-9-(2-methylprop-1-enyl)-10,11-dioxa-8,15,21-triazahexacyclo[12.10.1.02,7.08,25.015,23.017,21]pentacosa-1(25),2(7),3,5-tetraene-16,22-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33N3O7/c1-14(2)11-20-29-18-12-15(35-5)8-9-16(18)21-22(29)19(13-26(3,4)37-36-20)30-24(32)17-7-6-10-28(17)25(33)27(30,34)23(21)31/h8-9,11-12,17,19-20,23,31,34H,6-7,10,13H2,1-5H3/t17-,19-,20+,23-,27+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRXYHMMJJCTUMY-GWXUGYLUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1N2C3=C(C=CC(=C3)OC)C4=C2C(CC(OO1)(C)C)N5C(=O)C6CCCN6C(=O)C5(C4O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C[C@@H]1N2C3=C(C=CC(=C3)OC)C4=C2[C@H](CC(OO1)(C)C)N5C(=O)[C@@H]6CCCN6C(=O)[C@@]5([C@H]4O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30894030 | |
| Record name | Verruculogen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30894030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
511.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
12771-72-1 | |
| Record name | Verruculogen | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12771-72-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Verruculogen | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012771721 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (5R-(5alpha,10 alpha,10aalpha,14aalpha,15balpha))-1,10,10a,14,14a,15b-Hexahydro-10,10a-dihydroxy-7-methoxy-2,2-dimethyl-5-(2-methyl-1-propenyl)-5H,12H-3,4-dioxa-5a,11a,15a-triaza cyclooct (1m) indeno (5,6-b)fluorene-11,15(2H,13H)-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



